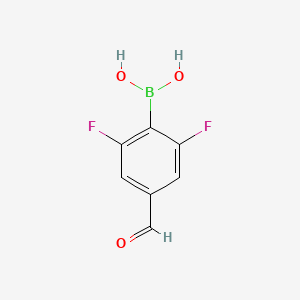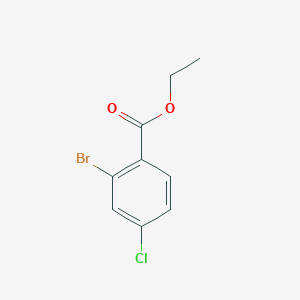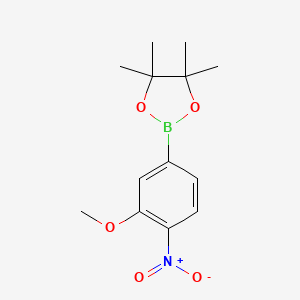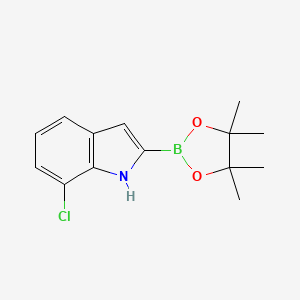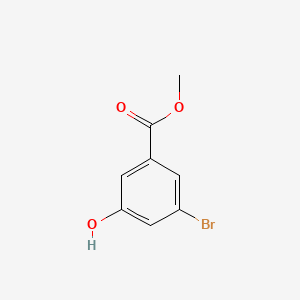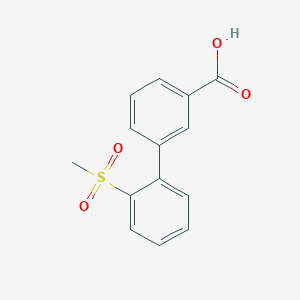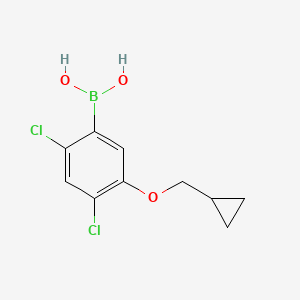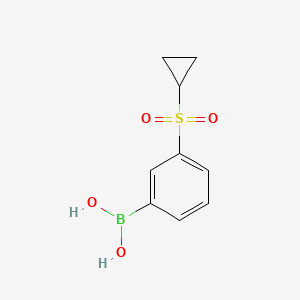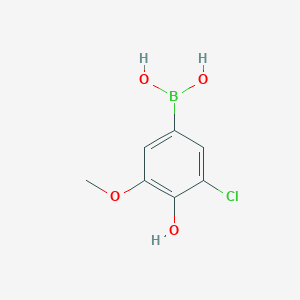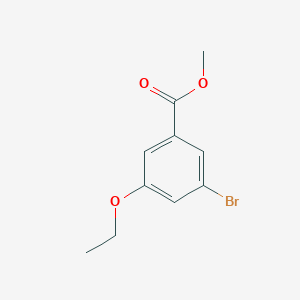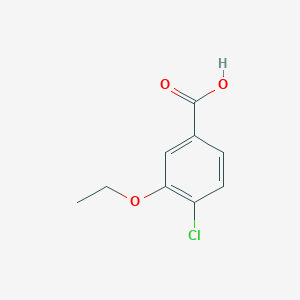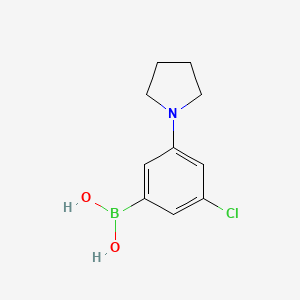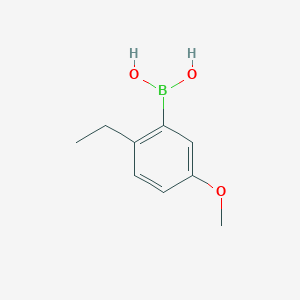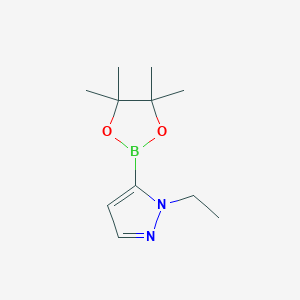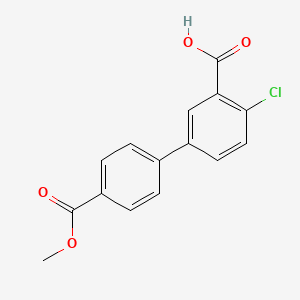
2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid
Overview
Description
“2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” is a chemical compound . It is related to “4-Methoxycarbonylphenylboronic acid”, which is used in various chemical reactions .
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid”, a key intermediate for the synthesis of a family of promising SGLT2 inhibitors, involves six steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .Molecular Structure Analysis
The molecular structure of “2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” can be represented by the formula C15H11ClO4 .Chemical Reactions Analysis
“4-Methoxycarbonylphenylboronic acid” is used in various chemical reactions such as Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence, Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides, One-pot ipso-nitration of arylboronic acids, and Copper-catalyzed nitration .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” include a molecular weight of 290.699g/mol .Scientific Research Applications
1. Synthesis of SGLT2 Inhibitors
- Application Summary: 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is derived from 2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid, is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors. These inhibitors are currently in preclinical and phase I studies for diabetes therapy .
- Methods of Application: The raw starting material, dimethyl terephthalate, is used to prepare the compound effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
- Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .
2. Production of Mesalamine
- Application Summary: 2-Chloro-5-nitrobenzoic acid is used as the starting material for the large-scale production of mesalamine, an anti-inflammatory agent .
- Methods of Application: This one-pot method involves the conversion of a chloro group into a hydroxyl group using aqueous KOH solution, followed by the reduction of a nitro group to amine using Pd/C .
- Results or Outcomes: The method has excellent conversion (99.3%), high yield (93%), cost effectiveness and validated results for benign, large-scale production .
Safety And Hazards
The safety data sheet for a related compound, “2-Chlorobenzoic acid”, indicates that it causes skin irritation and serious eye irritation. Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Future Directions
The future directions for “2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid” and related compounds could involve their use in the synthesis of new drugs. For example, “5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid” is a key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy .
properties
IUPAC Name |
2-chloro-5-(4-methoxycarbonylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-20-15(19)10-4-2-9(3-5-10)11-6-7-13(16)12(8-11)14(17)18/h2-8H,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGDYJSLXJBJFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50690718 | |
| Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(4-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261903-35-8 | |
| Record name | 4-Chloro-4'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50690718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



